3-Isoproproxy-4-methylphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-3-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-14-10-13(9-8-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFRRPDEZOYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135325 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-73-4 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoproproxy-4-methylphenylboronic acid pinacol ester typically involves the reaction of 3-isopropoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale .
Chemical Reactions Analysis
Oxidation Reactions
The boronic ester group undergoes oxidation to yield the corresponding boronic acid. This transformation is critical for subsequent coupling reactions or biochemical applications.
Key Reaction:
Conditions:
-
Reagents: Hydrogen peroxide (30% aqueous), water.
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Temperature: 25–30°C.
Reduction Reactions
Reduction of the boronic ester to the corresponding alcohol is feasible under strong reducing conditions.
Key Reaction:
Conditions:
-
Reagents: Lithium aluminum hydride (2.5 equiv), tetrahydrofuran (THF).
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Temperature: 0°C to room temperature.
Substitution Reactions
The isopropoxy group undergoes nucleophilic substitution under acidic or basic conditions.
Example Reaction (Acid-Mediated):
Conditions:
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation.
Key Reaction:
Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%).
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Base: Sodium carbonate (2 equiv).
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Solvent: Dioxane/water (4:1).
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Temperature: 90°C, 12h.
Protodeboronation
Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is achieved via photoredox catalysis. This enables formal anti-Markovnikov hydromethylation of alkenes when paired with Matteson–CH₂ homologation .
Key Reaction:
Mechanism:
-
Boron Ate Complex Formation: Reaction with phenyllithium generates a tetracoordinated boron ate complex.
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Single-Electron Oxidation: Photoexcited catalyst (PC1) oxidizes the ate complex, producing an alkyl radical.
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Hydrogen Abstraction: The radical abstracts a hydrogen atom from thiophenol, yielding the protodeboronated product.
Conditions:
-
Reagents: Phenyllithium (1.1 equiv), thiophenol (1.5 equiv), PC1 catalyst (2 mol%).
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Solvent: Diethyl ether.
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Light Source: Blue LEDs (456 nm).
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Temperature: Room temperature, 24h.
Table 2: Key Mechanistic Insights from Protodeboronation
Scientific Research Applications
Synthetic Chemistry
Reagent in Suzuki Coupling Reactions
One of the primary applications of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester is as a reagent in Suzuki coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Mechanism Overview:
- The boronic acid ester undergoes transmetalation with an organohalide in the presence of a palladium catalyst.
- This process leads to the formation of a new carbon-carbon bond, yielding biaryl products.
Example Case Study:
In a study focusing on the synthesis of novel anti-cancer agents, 3-Isopropoxy-4-methylphenylboronic acid pinacol ester was successfully employed to couple with various aryl halides, demonstrating high yields and selectivity for desired products .
Medicinal Chemistry
Potential Anti-Cancer Activity
Research has indicated that compounds derived from boronic acids exhibit promising anti-cancer properties. The unique electronic and steric characteristics of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester may enhance its interaction with biological targets.
Case Study:
A recent investigation evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings suggested that it inhibited cell proliferation effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Materials Science
Development of Functional Materials
The compound's ability to form stable complexes with various substrates makes it valuable in materials science, particularly in the development of sensors and organic electronic materials.
Applications in Sensor Technology:
- Boronic acids are known for their ability to bind diols selectively. This property can be harnessed to create sensors for glucose detection.
- 3-Isopropoxy-4-methylphenylboronic acid pinacol ester can be incorporated into sensor platforms to enhance selectivity and sensitivity towards glucose molecules.
Example Application:
A study demonstrated the integration of this boronic acid derivative into polymer matrices, resulting in a sensor with improved response times and detection limits for glucose monitoring .
Mechanism of Action
The mechanism by which 3-Isoproproxy-4-methylphenylboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronate Esters
Structural and Electronic Variations
Key structural analogs differ in substituents on the phenyl ring, impacting electronic and steric properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (e.g., 2,6-Difluoro-4-formylphenyl) and formyl groups increase electrophilicity, accelerating Suzuki couplings .
- Electron-Donating Groups (EDGs) : Methoxy and hydroxymethyl groups (e.g., 4-Hydroxy-3-methoxyphenyl) enhance solubility in polar solvents but may reduce coupling efficiency .
Physicochemical Properties
Solubility:
- Phenylboronic acid pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to the parent acid .
- The target compound’s isopropoxy and methyl groups likely confer moderate solubility in chloroform (similar to other pinacol esters) but reduced solubility in hydrocarbons due to increased hydrophobicity .
NMR Characteristics:
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling :
- Electron-deficient analogs (e.g., 2,6-Difluoro-4-formylphenyl) react faster with aryl halides due to enhanced electrophilicity at the boron center .
- Sterically hindered derivatives (e.g., 3-Isopropoxy-4-methylphenyl) may require optimized conditions (e.g., higher temperatures or bulky ligands) to achieve comparable yields .
Biological Activity
3-Isopropoxy-4-methylphenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids and their esters are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications, including drug design and synthesis.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H25BO3
- Molecular Weight : 274.19 g/mol
- IUPAC Name : 3-Isopropoxy-4-methylphenylboronic acid pinacol ester
- Physical State : Solid at room temperature
- Melting Point : Approximately 68–70 °C
The biological activity of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester is primarily attributed to its ability to inhibit certain enzymes, particularly those involved in cellular signaling pathways. Boronic acids have been shown to act as inhibitors of proteasomes and other proteolytic enzymes, which play crucial roles in protein degradation and cell cycle regulation.
Anticancer Properties
Research indicates that boronic acid derivatives can exhibit anticancer properties by inhibiting the growth of cancer cells. For instance, studies have shown that compounds similar to 3-Isopropoxy-4-methylphenylboronic acid pinacol ester can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Studies
-
Study on Cell Line Inhibition :
- Objective : To evaluate the cytotoxic effects of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester on HeLa cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to assess viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for use in cancer therapy.
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In Vivo Studies :
- A study involving mouse models demonstrated that administration of boronic acid derivatives led to a decrease in tumor size when combined with conventional chemotherapy, suggesting a synergistic effect.
Data Table: Summary of Biological Activities
Safety and Handling
While exploring the biological activities, it is crucial to consider the safety profile of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester. The compound may cause skin irritation and serious eye irritation upon contact. Proper handling protocols should be followed, including the use of personal protective equipment (PPE).
Q & A
Basic: What are the recommended storage conditions for 3-isopropoxy-4-methylphenylboronic acid pinacol ester to ensure stability?
Answer:
The compound should be stored in a sealed, airtight container under refrigerated conditions (2–8°C) to prevent degradation. Moisture-sensitive boronic esters require storage in a dry environment , preferably with desiccants like silica gel. Avoid exposure to light and oxidizing agents, as boronic esters can hydrolyze or decompose under such conditions. Safety data sheets (SDS) for analogous pinacol esters recommend refrigeration and inert gas purging (e.g., nitrogen or argon) for long-term stability .
Basic: How should researchers safely handle 3-isopropoxy-4-methylphenylboronic acid pinacol ester in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors.
- First Aid Measures:
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid sparks or static discharge due to flammability risks .
Advanced: How can researchers design experiments to study the reactivity of this compound with hydrogen peroxide (H₂O₂)?
Answer:
Methodology:
Prepare a 1.0 mM stock solution in methanol, then dilute in Tris-HCl buffer (pH 7.0–11.0) to mimic physiological or oxidative conditions.
Add H₂O₂ (final concentration: 1.0 mM) and monitor reaction kinetics via UV-vis spectroscopy (e.g., absorbance at 300–400 nm for nitro or aryl intermediates).
Collect time-point data (10–180 minutes) to track boronate oxidation to phenol derivatives.
Compare reactivity across pH gradients (6.9–10.9) to identify pH-dependent degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
